2-Amino-5-methyl-furan-3-carbonitrile
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Overview
Description
2-Amino-5-methyl-furan-3-carbonitrile is a heterocyclic organic compound with a furan ring substituted with an amino group, a methyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methyl-furan-3-carbonitrile typically involves the cyclization of appropriate precursors
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts to improve yield and selectivity. The exact methods can vary depending on the desired purity and scale of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different functionalized products.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce 2-amino-5-methyl-furan-3-amine.
Scientific Research Applications
2-Amino-5-methyl-furan-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-furan-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
- 2-Amino-4,5-dimethyl-furan-3-carbonitrile
- 2-Amino-5-phenyl-furan-3-carbonitrile
- 2-Amino-5-methyl-thiophene-3-carbonitrile
Comparison: Compared to these similar compounds, 2-Amino-5-methyl-furan-3-carbonitrile is unique due to its specific substitution pattern on the furan ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-amino-5-methylfuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-4-2-5(3-7)6(8)9-4/h2H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRRGGBLXZIFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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